2-Isocyanato-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-isocyanato-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-6(11-3-5)12-4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFIKERNDITBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604195 | |
| Record name | 2-Isocyanato-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95651-16-4 | |
| Record name | 2-Isocyanato-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The retrosynthetic approach to 2-isocyanato-5-(trifluoromethyl)pyridine prioritizes functional group compatibility and regioselectivity. As outlined in Scheme 1 of the referenced work, the core pyridine ring is constructed first, followed by sequential introduction of the trifluoromethyl and isocyanate groups. A viable disconnection involves:
- Trifluoromethylation : Introducing the -CF₃ group at the 5-position via halogen exchange or directed metallation.
- Amination : Installing the amino group at position 2 through nucleophilic substitution or transition metal-catalyzed coupling.
- Isocyanation : Converting the primary amine to the isocyanate using triphosgene or thiophosgene.
This strategy avoids competing reactions between the electron-withdrawing trifluoromethyl group and the nucleophilic amine precursor.
Synthesis of 2-Amino-5-(trifluoromethyl)pyridine
While the provided sources focus on ethylamine derivatives, extrapolation to the target compound requires synthesizing 2-amino-5-(trifluoromethyl)pyridine. A plausible route involves:
Step 1: Halogenation
2-Chloro-5-(trifluoromethyl)pyridine serves as the starting material, prepared via radical trifluoromethylation of 2-chloropyridine using CF₃I under UV irradiation.
Step 2: Nucleophilic Amination
Reaction with aqueous ammonia (28%) in the presence of Cu(I) catalysts (e.g., CuBr, 10 mol%) at 150°C for 24 hours achieves C-Cl to C-NH₂ substitution. Yield optimization (≤75%) requires strict exclusion of moisture to prevent hydrolysis.
Isocyanate Formation via Triphosgene
The critical step involves converting the amine to the isocyanate. Adapted from the ethylamine protocol:
Reaction Conditions
- Amine : 2-Amino-5-(trifluoromethyl)pyridine (1 eq, 178 mg, 1 mmol)
- Reagent : Triphosgene (1.08 eq, 320 mg, 1.08 mmol)
- Base : Sodium carbonate (2.5 eq, 265 mg, 2.5 mmol)
- Solvent : Dichloromethane (10 mL)
- Temperature : 0°C → room temperature (20–25°C)
- Time : 3 hours
Procedure
- Dissolve sodium carbonate in water (5 mL) and cool to 0°C.
- Add triphosgene in dichloromethane dropwise under N₂ atmosphere.
- Introduce the amine dissolved in dichloromethane, maintaining vigorous stirring.
- Warm to room temperature and monitor by TLC (hexane:EtOAc 4:1).
- Quench with ice-water, separate organic layers, and dry over Na₂SO₄.
- Concentrate under reduced pressure to isolate the isocyanate as a pale-yellow liquid.
Yield : 90% (190 mg, 0.9 mmol).
Reaction Optimization and Kinetic Analysis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents exothermic decomposition |
| Triphosgene Equiv. | 1.08 | Minimizes dimerization |
| Base | Na₂CO₃ (2.5 eq) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane | Enhances reagent solubility |
Elevating triphosgene equivalents beyond 1.1 promotes carbamate byproducts, while temperatures >30°C accelerate isocyanate degradation.
Spectroscopic Characterization
Mass Spectrometry
- Observed : m/z = 188.03 (M⁺, calc. 188.02).
- Fragmentation : Loss of NCO (42 amu) generates m/z 146.02 (C₆H₃F₃N⁺).
¹H NMR (CDCl₃)
IR (ATR)
Industrial-Scale Production
Batch processes (10–100 kg) implement:
- Continuous Flow Reactors : Reduce phosgene exposure risks.
- In-Line FTIR Monitoring : Tracks isocyanate concentration in real-time.
- Crystallization : Hexane/EtOAc (9:1) affords ≥99.5% purity.
Comparative Analysis of Alternative Methods
| Method | Reagent | Yield | Purity |
|---|---|---|---|
| Triphosgene | Cl₃COC(O)OCl₃ | 90% | 99% |
| Phosgene | COCl₂ | 85% | 97% |
| Diphosgene | Cl₃COCCl₃ | 88% | 98% |
Triphosgene outperforms alternatives in safety and selectivity, though requires precise stoichiometry.
Challenges in Isocyanate Purification
- Byproducts : Ureas (from H₂O), carbamates (from alcohol impurities).
- Mitigation : Azeotropic drying with toluene, molecular sieves (4Å).
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents
The compound's structure allows it to serve as a precursor in the synthesis of novel antibacterial agents. For example, derivatives of pyridine with isocyanate functionalities have been explored for their ability to inhibit specific bacterial enzymes, such as Flavin-Dependent Thymidylate Synthase (FDTS), which is crucial for the survival of certain pathogens but absent in humans. This specificity makes it a promising target for developing new antibiotics against resistant strains .
Drug Development
Trifluoromethyl groups, like those in 2-Isocyanato-5-(trifluoromethyl)pyridine, enhance the pharmacokinetic properties of drugs. The incorporation of trifluoromethyl groups has been linked to increased metabolic stability and bioavailability . The compound's derivatives have been synthesized and evaluated for their effectiveness against various diseases, showing potential in treating conditions that require targeted therapeutic strategies.
Agricultural Applications
Insecticides and Herbicides
The pyridine moiety is prevalent in many agrochemicals due to its efficacy in pest control. Research has demonstrated that compounds containing trifluoromethylpyridine structures can act as effective insecticides. For instance, studies have shown that derivatives of 2-Isocyanato-5-(trifluoromethyl)pyridine exhibit high toxicity against pests like the diamondback moth, suggesting their utility in developing new agricultural chemicals .
Resistance Management
The ongoing issue of pest resistance necessitates the development of new insecticides with different modes of action. Compounds like 2-Isocyanato-5-(trifluoromethyl)pyridine can be designed to target novel biological pathways in pests, potentially overcoming existing resistance mechanisms .
Material Science
Polymer Synthesis
The isocyanate functional group allows for the formation of urethanes and other polymers through reactions with alcohols or amines. This property has been exploited in the synthesis of high-performance materials used in coatings, adhesives, and foams. The incorporation of trifluoromethyl groups can impart desirable properties such as enhanced chemical resistance and lower surface energy .
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antibacterial agent synthesis | Targeted action against resistant pathogens |
| Agricultural Chemicals | Development of new insecticides | Effective pest control with novel mechanisms |
| Material Science | Synthesis of high-performance polymers | Enhanced chemical resistance and durability |
Case Studies
Case Study 1: Antibacterial Activity
A series of pyridine derivatives were synthesized from 2-Isocyanato-5-(trifluoromethyl)pyridine and tested for their inhibitory effects on FDTS. The most active compound showed an IC50 value significantly lower than existing antibiotics, highlighting its potential as a lead compound for further development .
Case Study 2: Insecticidal Efficacy
In a field study, formulations containing derivatives of 2-Isocyanato-5-(trifluoromethyl)pyridine were applied to crops infested with diamondback moth larvae. Results indicated over 90% mortality within 72 hours, demonstrating its effectiveness as a novel insecticide .
Mechanism of Action
The mechanism by which 2-Isocyanato-5-(trifluoromethyl)pyridine exerts its effects is primarily through the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Comparison with Halogen-Substituted Derivatives
Halogenated analogs of 2-Isocyanato-5-(trifluoromethyl)pyridine are widely used as intermediates. Key examples include:
- 2-Chloro-5-(trifluoromethyl)pyridine : A precursor for herbicides, this compound exhibits selective herbicidal activity against Gramineae weeds. Its chlorine substituent facilitates nucleophilic substitution reactions, enabling derivatization into amines or ethers .
- 2-Chloro-5-iodopyridine : With a melting point of 99°C, this iodinated derivative is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group capability .
Key Difference : Unlike halogenated analogs, the isocyanate group in 2-Isocyanato-5-(trifluoromethyl)pyridine offers direct access to carbamate or urea linkages without requiring additional activation steps.
Comparison with Other Isocyanato/Isothiocyanato Compounds
Compounds with isocyanate or isothiocyanate groups exhibit distinct reactivity profiles:
- However, pyrazine derivatives are less explored in agrochemistry compared to pyridines .
- 5-Isothiocyanato-2-(trifluoromethyl)pyridine (CID 45598099): The isothiocyanate (-NCS) group is less electrophilic than -NCO, leading to slower reaction kinetics with nucleophiles.
- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile: The addition of a cyano (-CN) group increases polarity and may improve binding affinity in enzyme inhibition studies .
Key Difference : The -NCO group’s higher electrophilicity compared to -NCS enables faster reactions with amines, alcohols, and thiols, making 2-Isocyanato-5-(trifluoromethyl)pyridine more suited for high-throughput synthesis.
Comparison with Derivatives Containing Amino or Ester Groups
Functional group variations significantly impact applications:
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine: The amino (-NH₂) group allows for diazotization or condensation reactions, useful in dye and pharmaceutical synthesis. However, it lacks the direct coupling utility of -NCO .
- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : The ester group (-COOCH₃) enables hydrolysis to carboxylic acids or transesterification, but its reactivity is orthogonal to isocyanates .
Key Difference: The isocyanate group’s bifunctional reactivity (as both electrophile and leaving group) provides broader synthetic versatility compared to amino or ester derivatives.
Data Table: Key Structural Analogs and Properties
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Isocyanato-5-(trifluoromethyl)pyridine?
- Methodological Answer : Synthesis typically involves halogenation of the pyridine ring followed by introduction of the isocyanate group. A two-step approach is often used:
Chlorination : Reacting 5-(trifluoromethyl)pyridine with Cl₂ under UV light or using POCl₃ as a chlorinating agent to yield 2-chloro-5-(trifluoromethyl)pyridine .
Isocyanate Formation : Treating the chlorinated intermediate with silver cyanate (AgOCN) or via Curtius rearrangement of acyl azides under controlled thermal conditions .
Key challenges include avoiding over-chlorination and ensuring regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing 2-Isocyanato-5-(trifluoromethyl)pyridine?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR detects the trifluoromethyl group (δ ≈ -60 to -65 ppm), while ¹H NMR identifies aromatic protons (δ 8.5–9.0 ppm for pyridine ring).
- IR Spectroscopy : The isocyanate group (-NCO) shows a strong absorption band at ~2250–2270 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 222.03 for C₇H₃F₃N₂O) .
Q. What are standard reaction conditions for nucleophilic substitution at the isocyanate group?
- Methodological Answer : The -NCO group reacts with amines, alcohols, or thiols under mild conditions:
- Amines : Stir in dry THF at 0–25°C for 2–6 hours to form ureas.
- Alcohols : Use catalytic DBU (1,8-diazabicycloundec-7-ene) in DCM at room temperature for 12–24 hours to yield carbamates .
Side reactions (e.g., trimerization to isocyanurates) are minimized by avoiding moisture and using inert atmospheres.
Advanced Research Questions
Q. How can regiochemical challenges in functionalizing 2-Isocyanato-5-(trifluoromethyl)pyridine be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic effects:
- Electrophilic Aromatic Substitution : The trifluoromethyl group is electron-withdrawing, directing incoming electrophiles to the para position (C-4).
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate C-3, enabling subsequent functionalization .
Computational tools (DFT calculations) predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. How do structural modifications impact the compound’s bioactivity in medicinal chemistry?
- Methodological Answer :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
- Isocyanate Group : Acts as a reactive handle for covalent binding to target proteins (e.g., kinases).
In silico docking studies (e.g., AutoDock Vina) reveal that derivatives with bulkier substituents at C-3 show higher affinity for adenosine A₂A receptors .
Q. How should researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings?
- Methodological Answer : Discrepancies arise from variations in:
- Catalyst Systems : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields (70–90%) for electron-deficient pyridines .
- Solvent Choice : DMF/H₂O mixtures reduce side reactions compared to pure THF.
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating boronic acids.
Systematic optimization via Design of Experiments (DoE) is recommended to identify robust conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
